molecular formula C18H16N2O3 B11156728 N-(1H-indol-2-ylcarbonyl)-L-phenylalanine

N-(1H-indol-2-ylcarbonyl)-L-phenylalanine

Cat. No.: B11156728
M. Wt: 308.3 g/mol
InChI Key: MDGSLYWHCJHBAA-INIZCTEOSA-N
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Preparation Methods

The synthesis of N-(1H-indol-2-ylcarbonyl)-L-phenylalanine typically involves the coupling of an indole derivative with L-phenylalanine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by coupling with L-phenylalanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Mechanism of Action

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C18H16N2O3/c21-17(15-11-13-8-4-5-9-14(13)19-15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1

InChI Key

MDGSLYWHCJHBAA-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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